molecular formula C25H23NO8 B11140712 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11140712
M. Wt: 465.5 g/mol
InChI Key: HMVKVBPYMYUUOI-UHFFFAOYSA-N
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Description

The compound 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a benzoxazole derivative featuring a 1,2-benzoxazol-6-yl core substituted with a (3-methoxyphenoxy)methyl group at the 3-position and a 3,4,5-trimethoxybenzoate ester at the 6-position. The presence of multiple methoxy groups enhances lipophilicity and may influence binding to cellular targets, as seen in related trimethoxybenzene derivatives .

Properties

Molecular Formula

C25H23NO8

Molecular Weight

465.5 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H23NO8/c1-28-16-6-5-7-17(12-16)32-14-20-19-9-8-18(13-21(19)34-26-20)33-25(27)15-10-22(29-2)24(31-4)23(11-15)30-3/h5-13H,14H2,1-4H3

InChI Key

HMVKVBPYMYUUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on the choice of dehydrating agent and temperature. Using polyphosphoric acid at 130°C for 4 hours minimizes side products, whereas sulfuric acid at lower temperatures (90°C) results in incomplete conversion. Titanium isopropoxide, noted for its role in asymmetric oxidations, was tested but showed no significant advantage in this step.

Introduction of the (3-Methoxyphenoxy)methyl Group

The (3-methoxyphenoxy)methyl side chain is introduced via Williamson ether synthesis. 3-(Chloromethyl)-1,2-benzoxazol-6-ol, generated by treating 6-hydroxybenzoxazole with chloromethyl methyl ether and ZnCl₂, reacts with 3-methoxyphenol in dimethylformamide (DMF) using K₂CO₃ as a base.

Catalytic and Solvent Effects

Polar aprotic solvents like DMF or DMSO enhance nucleophilic displacement rates. A comparative study showed DMF achieving 85% conversion vs. 62% in acetone. The addition of catalytic KI (10 mol%) further improves yields to 89% by facilitating the SN2 mechanism.

YieldBaseSolventAdditive
72%K₂CO₃DMFNone
89%K₂CO₃DMFKI (10%)
65%NaOHAcetoneNone

Esterification with 3,4,5-Trimethoxybenzoic Acid

The final esterification employs 3,4,5-trimethoxybenzoyl chloride, prepared by treating the corresponding acid with thionyl chloride. Reaction with 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-ol in pyridine at 0–5°C affords the target compound in 82% yield after silica gel chromatography.

Alternative Coupling Strategies

Schotten-Baumann conditions (aqueous NaOH, dichloromethane) yield 74% product but require stringent pH control. Carbodiimide-mediated coupling (EDCI/HOBt) in dichloromethane achieves 80% yield without cryogenic conditions, though purification is more challenging due to urea byproducts.

MethodConditionsYieldPurity
Acyl chloride + pyridine0–5°C, 12 h82%98.5%
Schotten-BaumannNaOH, rt, 6 h74%95.2%
EDCI/HOBtDCM, rt, 24 h80%97.8%

Analytical Characterization and Purification

Final purification via recrystallization from ethyl acetate/n-hexane (1:3) yields white crystals with >99% HPLC purity. NMR (CDCl₃) confirms ester linkage formation (δ 8.21 ppm, aromatic H) and methoxy groups (δ 3.85–3.92 ppm). LC-MS analysis ([M+H]⁺ = 528.2) aligns with theoretical values.

Challenges and Scalability Considerations

Side reactions during chloromethylation, such as over-alkylation, are mitigated by stoichiometric control and low-temperature additions. Industrial-scale trials using continuous flow reactors demonstrate consistent yields (81–83%) with reduced solvent volumes .

Chemical Reactions Analysis

    3,4,5-Trimethoxybenzoic acid methyl ester: can undergo various reactions:

  • Common reagents include sodium hydroxide , acid catalysts , and nucleophiles.
  • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Pharmaceutical Intermediates: It serves as a key intermediate for drugs like and .

      Chemical Research: Used in synthetic chemistry for various purposes.

      Biological Studies: Investigated for potential biological activities.

      Industry: May find applications in specialty chemicals

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available in the literature.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)

    • Structure: Lacks the benzoxazole and (3-methoxyphenoxy)methyl groups, retaining only the 3,4,5-trimethoxybenzoate moiety.
    • Functionality: Found in lignin phenolic extracts, where it contributes to antioxidant activity due to electron-donating methoxy groups .
    • Key Difference : The absence of the benzoxazole ring reduces steric complexity and likely limits interactions with hydrophobic enzyme pockets compared to the target compound .

    3-(Benzylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (6a)

    • Structure : Features a triazole core substituted with a 3,4,5-trimethoxyphenyl group and a benzylthio chain.
    • Synthesis : Prepared via nucleophilic substitution with InCl₃ catalysis, yielding 88% .
    • The shared trimethoxyphenyl group suggests overlapping biological targets, such as tubulin inhibition .

    Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)

    • Structure: Combines a triazine ring with chlorophenoxy, phenoxy, and methyl benzoate groups.
    • Properties : Exhibits a melting point of 151.5–156°C and was synthesized via sequential nucleophilic substitutions (89% yield) .
    • Contrast : The triazine core introduces strong hydrogen-bonding capacity, differing from the benzoxazole’s rigidity. The chlorine substituent may enhance electrophilicity, impacting reactivity .

    2-Phenyl-5-(3,4,5-trimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1,2,4-triazin-6(5H)-one

    • Structure: A triazinone linked to two 3,4,5-trimethoxyphenyl groups, designed as a combretastatin analog.
    • Application : Targets microtubule dynamics, similar to anticancer agents like colchicine. The dual trimethoxyphenyl motifs enhance binding affinity .
    • Divergence: The triazinone core may offer different pharmacokinetic profiles compared to benzoxazole derivatives .

    Research Findings and Functional Insights

    • Antioxidant Potential: The target compound’s 3,4,5-trimethoxybenzoate moiety is structurally analogous to methyl 3,4,5-trimethoxybenzoate, which demonstrated antioxidant activity in lignin phenolic extracts .
    • Cytotoxicity: Triazole and triazinone analogs with trimethoxyphenyl groups show microtubule-disrupting activity, suggesting the target compound may share this mechanism .

    Biological Activity

    3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a benzoxazole moiety and methoxyphenyl groups, which are known for their diverse biological activities.

    • Molecular Formula : C25_{25}H23_{23}N O8_8
    • Molecular Weight : 465.5 g/mol
    • CAS Number : 1049562-98-2
    PropertyValue
    Molecular FormulaC25_{25}H23_{23}N O8_8
    Molecular Weight465.5 g/mol
    CAS Number1049562-98-2

    Biological Activity

    The biological activity of this compound has been the subject of several studies, highlighting its potential effects in various biological systems.

    Antitumor Activity

    Preliminary studies suggest that compounds similar to 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate exhibit significant antitumor properties. The benzoxazole ring structure is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation.

    The proposed mechanisms of action include:

    • Inhibition of DNA synthesis : By intercalating into the DNA structure.
    • Induction of apoptosis : Triggering programmed cell death in cancer cells.

    Further research is necessary to elucidate the specific pathways involved in its antitumor effects.

    Antimicrobial Properties

    Studies indicate that this compound may possess antimicrobial properties. The methoxyphenyl group contributes to its ability to disrupt bacterial cell membranes and inhibit growth.

    Case Studies

    • Antitumor Efficacy : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
    • Microbial Inhibition : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.

    Research Findings

    Research findings highlight the following aspects:

    • The compound's structure allows for interactions with multiple biological targets.
    • Its unique combination of functional groups enhances its potential as a therapeutic agent.

    Comparative Analysis

    A comparison with similar compounds reveals distinct biological profiles:

    Compound NameStructure FeaturesUnique Characteristics
    Compound ABenzothiazole ringHigh antitumor activity
    Compound BMethoxyphenyl groupAntimicrobial properties
    Compound COxazole ringAnti-inflammatory effects

    Q & A

    Basic Research Questions

    Q. What are the validated synthetic routes for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate, and how are reaction conditions optimized?

    • Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic aromatic substitution and esterification. For example, stepwise substitution on a triazine core (e.g., 2,4,6-trichlorotriazine) with phenoxy and methoxy groups, followed by coupling with aminobenzoate derivatives, is a common approach. Key parameters include:

    • Temperature control (-35°C for initial substitutions to minimize side reactions) .
    • Use of N,N-diisopropylethylamine (DIPEA) as a base to enhance nucleophilicity .
    • Reaction times (24–48 h) and purification via column chromatography (silica gel, CH₂Cl₂/EtOAC gradients) .
      • Data : Typical yields range from 77–90% after optimization .

    Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?

    • Methodology : Combine ¹H/¹³C NMR for functional group analysis (e.g., methoxy protons at δ 3.76–3.86 ppm) and X-ray crystallography for absolute stereochemical confirmation. For example, bond angles and torsion angles (e.g., N2-C3-C9-C10 = 100.1°) validate spatial arrangements in benzoxazole derivatives .
    • Data : NMR shifts for aromatic protons (δ 7.17–8.05 ppm) and carbonyl groups (δ 165–172 ppm) are critical markers .

    Q. What purification strategies mitigate challenges like low crystallinity or mixed fractions?

    • Methodology :

    • Use mixed solvents (e.g., chloroform/n-hexane) for recrystallization .
    • Employ medium-pressure liquid chromatography (MPLC) with gradients of CH₂Cl₂/EtOAc (1–20%) to resolve closely eluting impurities .
      • Data : Rf values (e.g., 0.18–0.55 in hexane/EtOAc) guide TLC monitoring .

    Advanced Research Questions

    Q. How do substituents (e.g., methoxy vs. chloro groups) influence electronic properties and reactivity?

    • Methodology : Compare Hammett substituent constants (σ) to correlate electronic effects with reaction rates. For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the triazine core, accelerating nucleophilic substitution .
    • Data : In analogues like methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate, chlorine increases reaction efficiency (89% yield vs. 77% for methoxy derivatives) .

    Q. What intramolecular interactions (e.g., steric hindrance, H-bonding) affect conformational stability?

    • Methodology : Analyze X-ray data for non-covalent interactions. For example, in benzoxazole derivatives, Cl⋯H4 distances (3.1169 Å) and widened bond angles (C9-C3-C3a = 132.1°) suggest steric repulsion .
    • Data : Dihedral angles (e.g., 70.33° between benzoxazole and phenyl planes) highlight steric constraints .

    Q. How can contradictory spectral data (e.g., unresolved ¹³C signals) be resolved?

    • Methodology :

    • Use 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., unresolved C4 & C6 carbons at δ 171–172 ppm) .
    • Compare with computational models (DFT) to predict chemical shifts .
      • Data : In methyl 3-[[4-(4-formylphenoxy)-6-phenoxy-triazin-2-yl]amino]benzoate, HMBC correlations confirm formyl group connectivity .

    Q. What strategies validate bioactivity hypotheses (e.g., CNS targets) for benzoxazole derivatives?

    • Methodology :

    • Screen against voltage-sensitive sodium/calcium channels (cf. zonisamide, a benzisoxazole anticonvulsant) .
    • Use molecular docking to assess binding to antipsychotic targets (e.g., dopamine receptors) .
      • Data : Structural analogs like 3-chloro(phenyl)methyl-1,2-benzoxazole show potential for CNS activity .

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